N-(2,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide
Description
N-(2,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic quinoline-based acetamide derivative characterized by a 1,4-dihydroquinolin-4-one core substituted with a 4-ethoxybenzoyl group at position 3, a fluorine atom at position 6, and an N-(2,4-dimethoxyphenyl)acetamide side chain. The compound’s molecular formula is C₂₈H₂₅FN₂O₆, with a molecular weight of 504.51 g/mol.
Properties
IUPAC Name |
N-(2,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxoquinolin-1-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H25FN2O6/c1-4-37-19-8-5-17(6-9-19)27(33)22-15-31(24-12-7-18(29)13-21(24)28(22)34)16-26(32)30-23-11-10-20(35-2)14-25(23)36-3/h5-15H,4,16H2,1-3H3,(H,30,32) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VKKZAFPGJDJJEK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)C2=CN(C3=C(C2=O)C=C(C=C3)F)CC(=O)NC4=C(C=C(C=C4)OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H25FN2O6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide typically involves multiple steps, starting with the preparation of the quinoline core. The process may include:
Formation of the Quinoline Core: This can be achieved through the Pfitzinger reaction, where an isatin reacts with an aryl methyl ketone in the presence of a base.
Introduction of the Fluoro Group: Fluorination can be carried out using reagents like Selectfluor or N-fluorobenzenesulfonimide (NFSI).
Amidation: The final step involves the reaction of the intermediate with 2,4-dimethoxyaniline to form the desired acetamide.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control over reaction conditions and scaling up the process to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
N-(2,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogenation or metal hydrides like sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluoro group, using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in methanol.
Substitution: Nucleophiles like amines in the presence of a base such as sodium hydroxide.
Major Products
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-(2,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a therapeutic agent due to its quinoline core.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-(2,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide involves its interaction with specific molecular targets. The quinoline core can intercalate with DNA, inhibiting the replication of cancer cells. Additionally, the compound may inhibit enzymes involved in bacterial cell wall synthesis, contributing to its antimicrobial activity.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of N-substituted acetamides and quinoline derivatives. Below is a detailed comparison with analogous molecules based on structural features, synthesis, and properties.
Structural Analogues and Substitution Patterns
Key Structural Differences and Implications
Substituent Effects on Solubility: The target compound’s 2,4-dimethoxyphenyl and 4-ethoxybenzoyl groups enhance solubility in polar solvents compared to the dichlorophenyl or chloroquinoline derivatives . In contrast, compound 7f () has a cyclopropyl group and sulfonamide, which may reduce aqueous solubility but improve membrane permeability .
The 3,4-dichlorophenyl group in ’s compound creates steric hindrance, leading to conformational diversity in the solid state .
Hydrogen-Bonding Capacity :
Biological Activity
N-(2,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide is a synthetic compound belonging to the class of quinolone derivatives. This compound has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and data.
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cell proliferation and apoptosis. The presence of the quinolone moiety suggests potential inhibition of bacterial DNA gyrase and topoisomerase IV, which are critical for bacterial replication.
Anticancer Activity
Recent studies have explored the anticancer properties of quinolone derivatives similar to this compound. For instance:
- Cell Viability Assays : In vitro assays using human cancer cell lines (e.g., A549 lung adenocarcinoma) have shown that compounds with similar structures exhibit significant cytotoxic effects. The MTT assay demonstrated a reduction in cell viability upon treatment with these compounds, indicating their potential as anticancer agents .
- Structure-Activity Relationship (SAR) : Variations in substituents on the phenyl ring were found to influence anticancer activity. Compounds with electron-donating groups showed enhanced potency against cancer cells compared to those with electron-withdrawing groups .
Antimicrobial Activity
The antimicrobial efficacy of quinolone derivatives has been documented extensively. This compound is expected to exhibit similar properties based on its structural characteristics:
- Broad-Spectrum Activity : Compounds with the 6-fluoro substitution have demonstrated activity against both Gram-positive and Gram-negative bacteria. Studies indicate that these derivatives can inhibit the growth of multidrug-resistant strains .
- Mechanism of Action : The antimicrobial action is likely due to the inhibition of bacterial DNA synthesis and function through interference with topoisomerases .
Table 1: Summary of Biological Activities
| Activity Type | Model/Assay | Result | Reference |
|---|---|---|---|
| Anticancer | A549 Cell Line | Reduced viability (IC50 values) | |
| Antimicrobial | Various Bacterial Strains | Effective against MDR strains |
Case Study: Anticancer Efficacy
A study conducted on a series of quinolone derivatives demonstrated that modifications at the 2 and 4 positions on the phenyl ring significantly affected their ability to induce apoptosis in cancer cells. The compound exhibited IC50 values comparable to established chemotherapeutics like cisplatin .
Case Study: Antimicrobial Efficacy
In another investigation focusing on antimicrobial properties, derivatives were tested against clinical isolates of resistant pathogens such as Klebsiella pneumoniae and Staphylococcus aureus. Results indicated that these compounds could effectively inhibit bacterial growth at low concentrations, showcasing their potential as new therapeutic agents .
Q & A
Q. What are the optimal synthetic routes for N-(2,4-dimethoxyphenyl)-2-[3-(4-ethoxybenzoyl)-6-fluoro-4-oxo-1,4-dihydroquinolin-1-yl]acetamide, and how can reaction conditions be controlled to improve yield?
Methodological Answer: The synthesis typically involves multi-step protocols:
- Step 1: Formation of the quinolinone core via cyclization of substituted anilines with β-ketoesters under acidic conditions (e.g., polyphosphoric acid) .
- Step 2: Introduction of the 4-ethoxybenzoyl group via Friedel-Crafts acylation, requiring anhydrous AlCl₃ as a catalyst and strict temperature control (0–5°C) to minimize side reactions .
- Step 3: Acetamide coupling using carbodiimide-based reagents (e.g., EDC/HOBt) in dichloromethane, with triethylamine to maintain a basic pH .
Key Considerations: - Purification via column chromatography (silica gel, ethyl acetate/hexane gradient) is critical for isolating intermediates.
- Monitor reaction progress using TLC and HPLC (>95% purity target) .
Q. How can the compound’s structure be confirmed, and what analytical techniques are most reliable?
Methodological Answer:
- X-ray Crystallography: Resolve absolute configuration using SHELX programs (e.g., SHELXL for refinement), particularly for assessing dihedral angles between aromatic rings .
- NMR Spectroscopy:
- ¹H NMR: Identify methoxy (δ 3.8–4.1 ppm), fluoroquinolone (δ 8.2–8.5 ppm), and acetamide (δ 2.1–2.3 ppm) groups.
- ¹³C NMR: Confirm carbonyl (C=O) signals at ~170–175 ppm .
- High-Resolution Mass Spectrometry (HRMS): Validate molecular formula (e.g., [M+H]⁺ ion matching theoretical mass within 5 ppm error) .
Q. What are the compound’s solubility properties, and how do they impact in vitro assays?
Methodological Answer:
- Solubility Testing:
- Use DMSO for stock solutions (50 mM), diluted in PBS or cell culture media (<1% DMSO final concentration).
- Measure solubility via nephelometry in buffers (pH 2–8) to simulate physiological conditions .
- Impact on Assays: Poor aqueous solubility may necessitate nanoformulation (e.g., liposomes) or co-solvents (e.g., cyclodextrins) for cellular uptake studies .
Advanced Research Questions
Q. How does the 4-ethoxybenzoyl substituent influence the compound’s biological activity compared to analogs with 4-fluorobenzoyl or sulfonyl groups?
Methodological Answer:
- Structure-Activity Relationship (SAR) Studies:
- 4-Ethoxybenzoyl vs. 4-Fluorobenzoyl: The ethoxy group enhances lipophilicity (logP +0.5), improving membrane permeability in MDCK cell assays .
- Sulfonyl Substitutions: Replace benzoyl with 3,4-dimethylbenzenesulfonyl to study effects on kinase inhibition (e.g., IC₅₀ shifts from 12 nM to 45 nM in EGFR assays) .
- Computational Modeling: Perform docking simulations (AutoDock Vina) to compare binding affinities with target proteins (e.g., topoisomerase II). Ethoxy groups may form hydrogen bonds with Arg503, while fluorine enhances π-π stacking .
Q. What strategies resolve contradictions in reported biological data, such as varying IC₅₀ values across cancer cell lines?
Methodological Answer:
- Data Normalization: Use standardized protocols (e.g., MTT assays at 48h incubation, 10% FBS) to minimize batch variability .
- Mechanistic Profiling:
- Compare transcriptomic responses (RNA-seq) in sensitive vs. resistant cell lines (e.g., HepG2 vs. MCF-7).
- Validate target engagement via cellular thermal shift assays (CETSA) .
- Metabolite Interference Testing: Check for off-target effects using CYP450 inhibition panels (e.g., CYP3A4/2D6) .
Q. How can computational methods predict metabolic stability and guide lead optimization?
Methodological Answer:
- In Silico Tools:
- ADMET Prediction: Use SwissADME to estimate metabolic liabilities (e.g., ethoxy groups prone to O-dealkylation by CYP1A2) .
- Quantum Mechanics (QM): Calculate activation energies for proposed metabolic pathways (e.g., hydroxylation at C6-fluoro position) .
- Experimental Validation:
- Incubate with human liver microsomes (HLMs) and analyze metabolites via LC-MS/MS.
- Introduce deuterium at labile sites (e.g., C2 of ethoxy group) to block metabolic hotspots .
Q. What crystallographic challenges arise during polymorph screening, and how are they addressed?
Methodological Answer:
- Polymorph Identification:
- Hydrate/Solvate Management:
- Use dynamic vapor sorption (DVS) to assess hygroscopicity.
- Stabilize anhydrous forms via spray drying .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
